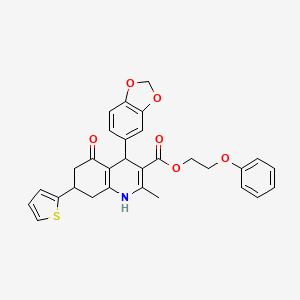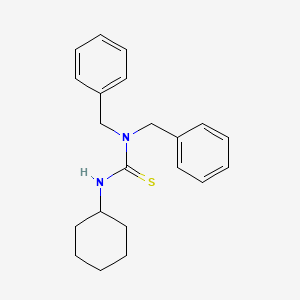![molecular formula C19H14ClN3O2 B11617265 N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11617265.png)
N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a chlorophenoxyacetohydrazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of benzo[cd]indol-2(1H)-one, which is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the condensation of the hydrazide with 4-chlorophenoxyacetic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-imaging agent due to its fluorescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting lysosomes in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. In cancer therapy, it targets lysosomes, leading to autophagy and apoptosis in cancer cells. The compound enters the cells via polyamine transporters localized in the lysosomes, causing cell death through the crosstalk between autophagy and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[cd]indol-2(1H)-one oxime
- 6-bromobenzo[cd]indol-2(1H)-one
- 2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one
Uniqueness
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its dual functionality as both a therapeutic agent and a bio-imaging agent. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H14ClN3O2 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
N'-benzo[cd]indol-2-yl-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C19H14ClN3O2/c20-13-7-9-14(10-8-13)25-11-17(24)22-23-19-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10H,11H2,(H,21,23)(H,22,24) |
Clé InChI |
KXHYZLAMLOGCTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)NNC(=O)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(4E)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11617185.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617190.png)
![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617201.png)
![(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)

![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)
![3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617245.png)


